molecular formula C25H22N6O3S B14994613 N-[4-({3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

N-[4-({3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

Cat. No.: B14994613
M. Wt: 486.5 g/mol
InChI Key: JPGDQXRFIADXEE-UHFFFAOYSA-N
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Description

N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a dimethylbenzenesulfonyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazoloquinazoline derivative with an amine to form the desired acetamide compound .

Chemical Reactions Analysis

N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The triazoloquinazoline core is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt critical biological pathways, resulting in the compound’s therapeutic effects. The dimethylbenzenesulfonyl group enhances the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

N-(4-{[3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE can be compared with other triazoloquinazoline derivatives, such as:

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

N-[4-[[3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide

InChI

InChI=1S/C25H22N6O3S/c1-15-8-9-16(2)22(14-15)35(33,34)25-24-28-23(20-6-4-5-7-21(20)31(24)30-29-25)27-19-12-10-18(11-13-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28)

InChI Key

JPGDQXRFIADXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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